molecular formula C24H21N3O5S2 B11596935 4-({[(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid

4-({[(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid

Cat. No.: B11596935
M. Wt: 495.6 g/mol
InChI Key: RAXUOSTYFQBQTR-UHFFFAOYSA-N
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Description

4-({[(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid is a complex organic compound characterized by its unique structure, which includes a thiazinan ring, a methoxyphenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid typically involves multiple steps:

    Formation of the Thiazinan Ring: This step often involves the condensation of a thiophen-2-ylmethyl ketone with an appropriate amine under acidic or basic conditions to form the thiazinan ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thiazinan intermediate.

    Coupling with Benzoic Acid: The final step involves coupling the thiazinan derivative with benzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-ylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

Medicinally, the compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile scaffold for the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-({[(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • **2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Compared to similar compounds, 4-({[(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid stands out due to its thiazinan ring and the presence of both a methoxyphenyl group and a benzoic acid moiety. These features confer unique chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness

Properties

Molecular Formula

C24H21N3O5S2

Molecular Weight

495.6 g/mol

IUPAC Name

4-[[2-(4-methoxyphenyl)imino-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carbonyl]amino]benzoic acid

InChI

InChI=1S/C24H21N3O5S2/c1-32-18-10-8-17(9-11-18)26-24-27(14-19-3-2-12-33-19)21(28)13-20(34-24)22(29)25-16-6-4-15(5-7-16)23(30)31/h2-12,20H,13-14H2,1H3,(H,25,29)(H,30,31)

InChI Key

RAXUOSTYFQBQTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)C(=O)O)CC4=CC=CS4

Origin of Product

United States

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